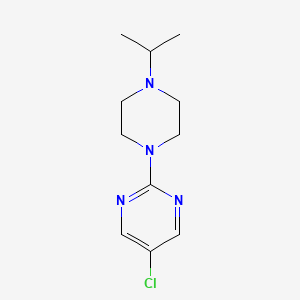

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Dimethoxyphenyl)ethanol” is a related compound that is used as a model compound in delignification mechanism studies . It’s also known as Homoveratryl alcohol .

Molecular Structure Analysis

The geometric structure of a related compound “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was analyzed and compared to the optimized structure predicted in an in silico experiment .

Physical and Chemical Properties Analysis

The related compound “2-(3,4-Dimethoxyphenyl)ethanol” is a solid with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

Understanding Lignin Acidolysis

A comprehensive review of the acidolysis of lignin model compounds revealed the importance of the γ-hydroxymethyl group in the C6-C2 and C6-C3 lignin model compounds, suggesting a unique mechanism involving hydride transfer. This research highlights the complexity of lignin degradation processes, which is crucial for developing more efficient methods for lignin utilization in biofuel production and material science (T. Yokoyama, 2015).

Advanced Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, closely related to the compound of interest due to its structural and functional properties, has shown significant potential in thermoelectric applications. This material's tunable electrical properties and flexibility make it a promising candidate for future energy conversion technologies (R. Yue & Jingkun Xu, 2012).

Enhancing Electrical Conductivity in Organic Materials

Studies have identified various treatments to significantly improve the electrical conductivity of PEDOT:PSS, a material related to the chemical of interest. These advancements could lead to significant improvements in the performance of organic electronic devices, highlighting the ongoing need for research into the manipulation of material properties for technological applications (Zhengyou Zhu et al., 2017).

Liquid Crystal Technologies

Investigations into methylene-linked liquid crystal dimers, including compounds structurally related to 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile, have unveiled the formation of unique nematic phases due to the bent geometry of the molecules. This research offers insights into the design of advanced liquid crystal displays and other optical devices, demonstrating the importance of molecular structure in determining material properties (P. Henderson & C. Imrie, 2011).

Exploration of Antioxidant Capacity Assays

In the field of antioxidants, the compound's structural relatives have been utilized in assays to understand their reaction pathways and antioxidant capacity. This research is crucial for developing new antioxidant agents and understanding their mechanisms of action, with broad implications for food engineering, medicine, and pharmacy (I. Ilyasov et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as a monoamine oxidase inhibitor .

Mode of Action

For instance, 3,4-Dimethoxyphenethylamine, a structurally similar compound, has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

If it acts similarly to 3,4-dimethoxyphenethylamine, it may affect pathways involving neurotransmitters, given its potential role as a monoamine oxidase inhibitor .

Result of Action

If it acts similarly to 3,4-dimethoxyphenethylamine, it may inhibit the activity of monoamine oxidase, potentially leading to increased levels of neurotransmitters .

Safety and Hazards

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZGIDKSQXOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)

![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2625649.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)

![6-(4-butoxyphenyl)-2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2625660.png)